N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N'-[(pyridin-4-YL)methyl]ethanediamide
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Overview
Description
N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-4-YL)methyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-4-YL)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: Starting with 4-fluorobenzenesulfonyl chloride, which reacts with a furan derivative under basic conditions to form the sulfonyl-furan intermediate.
Amide Bond Formation: The intermediate is then reacted with ethanediamine derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-4-YL)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-4-YL)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-4-YL)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-2-YL)methyl]ethanediamide
- N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-3-YL)methyl]ethanediamide
Uniqueness
N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-4-YL)methyl]ethanediamide is unique due to its specific combination of functional groups and heterocyclic structures. This uniqueness can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C20H18FN3O5S |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(pyridin-4-ylmethyl)oxamide |
InChI |
InChI=1S/C20H18FN3O5S/c21-15-3-5-16(6-4-15)30(27,28)18(17-2-1-11-29-17)13-24-20(26)19(25)23-12-14-7-9-22-10-8-14/h1-11,18H,12-13H2,(H,23,25)(H,24,26) |
InChI Key |
GPWDKNAXSNQPLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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